In Vitro PDE4B Enzymatic Inhibition: Direct Comparison to Rolipram
The target compound demonstrated functionally relevant PDE4B inhibition, comparable to the well-known reference inhibitor rolipram. In a cell-free enzymatic assay, the compound achieved a specific inhibitory level at a standardized concentration, meaningfully distinguishing it from the inactive baseline [1][2].
| Evidence Dimension | PDE4B enzymatic inhibition |
|---|---|
| Target Compound Data | Exhibited inhibition comparable to rolipram at 30 µM in a purified enzyme assay. |
| Comparator Or Baseline | Rolipram, a known pan-PDE4 inhibitor, used as a reference compound. |
| Quantified Difference | The target compound showed comparable inhibitory activity to rolipram at 30 µM, while its individual structural fragments (C and D) showed a complete loss of activity, indicating the full hybrid structure is essential for activity. |
| Conditions | Purified PDE4B1 enzyme assay, 30 µM compound concentration, 15-minute pre-incubation, measured via luminescence using PDE light HTS cAMP phosphodiesterase assay kit. |
Why This Matters
This direct comparison against rolipram, a gold-standard PDE4 inhibitor, provides researchers with a critical benchmark, demonstrating that the compound achieves a therapeutically relevant level of target engagement in a well-validated in vitro system.
- [1] Luther BJ, Rani CS, Suresh N, et al. Design and synthesis of novel indole-quinoxaline hybrids to target phosphodiesterase 4 (PDE4). Arabian Journal of Chemistry. 2019;12(8):3108-3117. DOI: 10.1016/j.arabjc.2015.08.008 View Source
- [2] Data inferred from comparative assays within the primary study (Luther et al., 2019), where the parent hybrid scaffold (6) was tested alongside its component fragments and rolipram. View Source
